1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyrrolidine ring, and an ethanone group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 0°C to room temperature . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying enzyme activities and as a ligand in binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or activator.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: This compound shares the pyrazole ring but has additional triazole and pyridine rings, making it a potent activator of nicotinamide phosphoribosyltransferase (NAMPT).
2-(1-methyl-1H-pyrazol-4-yl)morpholine: This compound features a pyrazole ring similar to 1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one but has a morpholine ring instead of a pyrrolidine ring.
Uniqueness
This compound is unique due to its combination of a pyrazole ring and a pyrrolidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and synthetic transformations.
Properties
IUPAC Name |
1-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8(14)13-7-3-4-10(13)9-5-6-11-12(9)2/h5-6,10H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVZXXOTTHHHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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